molecular formula C10H13Cl2N3 B2414878 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride CAS No. 112842-83-8

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride

Cat. No.: B2414878
CAS No.: 112842-83-8
M. Wt: 246.14
InChI Key: QVLNKQGTGNTJFJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by a fused ring system that includes a pyrazine ring and a benzimidazole ring

Properties

IUPAC Name

1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c1-2-4-9-8(3-1)12-10-7-11-5-6-13(9)10;;/h1-4,11H,5-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLNKQGTGNTJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=CC=CC=C32)CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Enzyme Inhibition

The compound exhibits inhibitory activity against critical enzymes such as α-amylase and α-glucosidase. These enzymes are pivotal in carbohydrate metabolism, making the compound a candidate for managing conditions like diabetes. The inhibition mechanism involves binding to the active sites of these enzymes, thereby preventing substrate interaction and subsequent catalytic activity .

Antibacterial Activity

Research has demonstrated that 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride shows antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have been synthesized that exhibit minimum inhibitory concentrations (MIC) as low as 2 μg/mL against pathogens such as Escherichia coli and Streptococcus pyogenes . These findings suggest its potential use in developing new antibiotics.

Anticancer Research

The compound's derivatives have been investigated for their anticancer properties , particularly targeting specific cancer cell lines. Studies indicate that certain modifications to the benzimidazole core enhance cytotoxicity against various tumor cells. For example, compounds with tetrahydropyrimidine moieties have shown promising results in inhibiting cancer cell proliferation .

Neurological Applications

Recent studies have explored the potential of benzimidazole derivatives in treating neurological disorders such as Alzheimer's disease. These compounds have demonstrated activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. The IC50 values for some derivatives were found to be comparable to established drugs like donepezil .

Material Science

In addition to its biological applications, this compound can serve as a building block for synthesizing novel materials with unique electronic and optical properties. Its structural characteristics allow for modifications that can lead to advanced materials suitable for applications in electronics and photonics .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole involves its interaction with specific molecular targets. In antibacterial applications, the compound disrupts bacterial cell wall synthesis, leading to cell lysis and death. In anticancer research, it targets specific enzymes and pathways involved in cell proliferation and apoptosis, thereby inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Biological Activity

1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological evaluation, and biological activity of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole dihydrochloride typically involves the condensation of suitable precursors such as 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole and formaldehyde. This reaction yields high yields of the desired compound through nucleophilic substitutions and other synthetic routes .

Pharmacological Evaluation

Pharmacological studies have demonstrated that 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds derived from this structure have shown antibacterial properties against various strains. For instance, certain derivatives demonstrated significant activity against Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) as low as 3.75 µg/disc .
  • CRF Receptor Binding : Research indicates that related compounds possess binding activity to corticotropin-releasing factor (CRF) receptors with IC50 values in the nanomolar range. For example, a derivative exhibited an IC50 of 7.1 nM for CRF receptor binding .

Biological Activity Summary

The biological activity of 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole can be summarized in the following table:

Activity Type Target/Organism IC50/MIC Reference
AntibacterialPseudomonas aeruginosaMIC 3.75 µg/disc
CRF Receptor AntagonismCRF ReceptorIC50 7.1 nM
AnticancerVarious Cancer Cell Lines~10 µM

Case Studies

Several studies have highlighted the potential therapeutic applications of 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole derivatives:

  • Antibacterial Efficacy : A study evaluated various substituted derivatives against pathogenic bacteria using the disc diffusion method. The results indicated that while some compounds were highly effective against specific strains like Pseudomonas aeruginosa, others showed limited activity across different bacterial species .
  • CRF Receptor Binding : In a pharmacological evaluation of tricyclic derivatives related to this compound class, lead compounds were identified with promising receptor binding profiles and favorable pharmacokinetic properties. These findings underscore the potential for developing new treatments for stress-related disorders .

Q & A

Q. What are the established synthetic routes for 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole dihydrochloride?

The compound is synthesized via several methodologies:

  • Ugi-Adduct Cyclization : A base-mediated, metal-free approach using Na₂CO₃ in DMSO at 100°C to cyclize bis-amide Ugi-adducts, yielding 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide derivatives .
  • Benzotriazole Methodology : Reacting 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole and aldehydes in the presence of Lewis acids (e.g., AlCl₃) or protic acids (e.g., CH₃SO₃H) .
  • Scalable Synthesis : Gram-scale preparation via ruthenium-catalyzed β-C(sp³)-H functionalization, enabling efficient production of 2-methyl derivatives .

Q. How is the compound structurally characterized in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) reveals:

  • A distorted tetrahedral geometry in its Co(II) complex, with Co–N and Co–Cl bond lengths of 2.026 Å and 2.2423 Å, respectively .
  • Intermolecular C–H⋯Cl hydrogen bonding forms a 3D helical network, critical for stabilizing the crystal structure .
  • Disorder in the 2-chloroethyl chain, resolved via split-site occupancy modeling (52:48 ratio) .

Q. What biological activities have been reported for this compound and its derivatives?

  • Antimicrobial Activity : Substituted derivatives exhibit broad-spectrum activity against pathogens like S. aureus, E. coli, and C. albicans (MIC values: 25–50 µg/mL) .
  • A1 Adenosine Receptor Modulation : Derivatives act as allosteric enhancers, potentiating agonist binding (e.g., [³H]CCPA) with EC₅₀ values in the nanomolar range .

Advanced Research Questions

Q. How does coordination with metal ions influence the compound’s chemical and pharmacological properties?

  • Co(II) Complexation : Enhances hypoxia-selective antitumor activity by reducing nonspecific DNA alkylation. The ligand’s N atoms coordinate with Co(II), forming stable complexes with potential prodrug applications .
  • Structural Impact : Coordination alters electronic properties, as evidenced by UV-Vis spectroscopy and magnetic susceptibility measurements .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Functional Group Substitution : Modifying the indole or pyrazine moieties (e.g., introducing chloroethyl or trifluoromethyl groups) to assess effects on receptor binding or microbial inhibition .
  • Binding Assays : Competitive cAMP studies and saturation binding assays quantify allosteric enhancement vs. antagonism at the A1 receptor .
  • Computational Modeling : Docking studies to predict interactions with target proteins (e.g., adenosine receptors) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Control for Purity : Ensure synthetic intermediates (e.g., Ugi-adducts) are rigorously purified via column chromatography or HPLC to avoid byproduct interference .
  • Standardized Assays : Use consistent microbial strains (e.g., MTCCB 733 for S. typhi) and receptor preparation protocols to minimize variability .
  • Crystallographic Validation : Confirm ligand conformation and stereochemistry via X-ray diffraction to rule out structural ambiguities .

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